molecular formula C11H8FN B13033059 3-Fluoro-2-phenylpyridine CAS No. 1214342-78-5

3-Fluoro-2-phenylpyridine

Cat. No.: B13033059
CAS No.: 1214342-78-5
M. Wt: 173.19 g/mol
InChI Key: VZZUYEUNFYZVPF-UHFFFAOYSA-N
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Description

3-Fluoro-2-phenylpyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the third position and a phenyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-phenylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to fluorinate pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents and catalysts. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-Fluoro-2-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-phenylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • 2-Fluoro-3-phenylpyridine
  • 4-Fluoro-2-phenylpyridine
  • 2,6-Difluoropyridine

Comparison: 3-Fluoro-2-phenylpyridine is unique due to the specific positioning of the fluorine and phenyl groups, which influence its chemical reactivity and biological activity. Compared to other fluoropyridines, it may exhibit different physical, chemical, and biological properties, making it suitable for specific applications .

Properties

CAS No.

1214342-78-5

Molecular Formula

C11H8FN

Molecular Weight

173.19 g/mol

IUPAC Name

3-fluoro-2-phenylpyridine

InChI

InChI=1S/C11H8FN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H

InChI Key

VZZUYEUNFYZVPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)F

Origin of Product

United States

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